![molecular formula C19H28N2O2 B247768 1-(4-Cyclohexylpiperazin-1-yl)-2-(3-methylphenoxy)ethanone](/img/structure/B247768.png)
1-(4-Cyclohexylpiperazin-1-yl)-2-(3-methylphenoxy)ethanone
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Overview
Description
1-(4-Cyclohexylpiperazin-1-yl)-2-(3-methylphenoxy)ethanone, also known as CMPE, is a synthetic compound that has been gaining interest in the scientific community due to its potential therapeutic applications. CMPE belongs to the family of piperazine derivatives and has been studied for its effects on the central nervous system.
Mechanism of Action
The mechanism of action of 1-(4-Cyclohexylpiperazin-1-yl)-2-(3-methylphenoxy)ethanone involves the inhibition of serotonin reuptake and the antagonism of dopamine receptors. This leads to an increase in the levels of serotonin and a decrease in the levels of dopamine in the brain, which helps to regulate mood and behavior.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-Cyclohexylpiperazin-1-yl)-2-(3-methylphenoxy)ethanone has significant effects on various biochemical and physiological processes in the brain. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the development and maintenance of neurons. 1-(4-Cyclohexylpiperazin-1-yl)-2-(3-methylphenoxy)ethanone has also been shown to reduce the levels of oxidative stress markers in the brain, which suggests that it has neuroprotective properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(4-Cyclohexylpiperazin-1-yl)-2-(3-methylphenoxy)ethanone in lab experiments is its high selectivity for serotonin reuptake inhibition and dopamine receptor antagonism. This makes it a valuable tool for studying the role of these neurotransmitters in various neurological disorders. However, one limitation of using 1-(4-Cyclohexylpiperazin-1-yl)-2-(3-methylphenoxy)ethanone is its relatively low potency compared to other SSRIs and dopamine receptor antagonists, which may require higher concentrations to achieve significant effects.
Future Directions
There are several future directions for research on 1-(4-Cyclohexylpiperazin-1-yl)-2-(3-methylphenoxy)ethanone. One area of interest is its potential therapeutic applications in other neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of research is the development of more potent derivatives of 1-(4-Cyclohexylpiperazin-1-yl)-2-(3-methylphenoxy)ethanone that can be used in lower concentrations for greater efficacy. Furthermore, studies on the long-term effects of 1-(4-Cyclohexylpiperazin-1-yl)-2-(3-methylphenoxy)ethanone on the brain and its potential for addiction and abuse are also needed.
Synthesis Methods
The synthesis of 1-(4-Cyclohexylpiperazin-1-yl)-2-(3-methylphenoxy)ethanone involves the reaction of 1-(4-Cyclohexylpiperazin-1-yl)ethanone with 3-methylphenol in the presence of a base catalyst. The reaction yields 1-(4-Cyclohexylpiperazin-1-yl)-2-(3-methylphenoxy)ethanone as a white solid, which can be purified using various techniques such as recrystallization or column chromatography.
Scientific Research Applications
1-(4-Cyclohexylpiperazin-1-yl)-2-(3-methylphenoxy)ethanone has been studied extensively for its potential therapeutic applications in various neurological disorders such as depression, anxiety, and schizophrenia. Studies have shown that 1-(4-Cyclohexylpiperazin-1-yl)-2-(3-methylphenoxy)ethanone acts as a selective serotonin reuptake inhibitor (SSRI) and a dopamine receptor antagonist, which makes it a promising candidate for the treatment of these disorders.
properties
Product Name |
1-(4-Cyclohexylpiperazin-1-yl)-2-(3-methylphenoxy)ethanone |
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Molecular Formula |
C19H28N2O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
1-(4-cyclohexylpiperazin-1-yl)-2-(3-methylphenoxy)ethanone |
InChI |
InChI=1S/C19H28N2O2/c1-16-6-5-9-18(14-16)23-15-19(22)21-12-10-20(11-13-21)17-7-3-2-4-8-17/h5-6,9,14,17H,2-4,7-8,10-13,15H2,1H3 |
InChI Key |
CLDAFBNAYONUEW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C3CCCCC3 |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C3CCCCC3 |
Origin of Product |
United States |
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